1-(Phenylamino)-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-anilinoimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBNIGRCWZUUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666509 | |
| Record name | 1-Anilino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549888-05-3 | |
| Record name | 1-Anilino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Phenylamino 1h Imidazole 4 Carboxylic Acid and Analogues
Classical and Contemporary Synthetic Routes to 1H-Imidazole-4-carboxylic Acid Derivatives
The construction of the 1H-imidazole-4-carboxylic acid scaffold is a foundational step for producing a wide array of functionalized analogues. Methodologies have evolved from traditional multi-step sequences to more streamlined contemporary approaches.
Multi-step syntheses provide a reliable, albeit often lengthy, pathway to imidazole-4-carboxylic acid derivatives. These routes allow for the careful and sequential introduction of functional groups. A common strategy involves the initial formation of a substituted imidazole (B134444) ring, followed by manipulation of side chains to yield the desired carboxylic acid.
One such method begins with ethyl acetamidoacetate as a raw material, which undergoes enolization, cyclization, catalytic oxidation desulfurization, and finally hydrolysis to produce 1H-imidazole-4-carboxylic acid google.com. Another versatile approach involves the reaction of an acyl chloride with an aniline derivative to form a corresponding amide. This amide is then converted into an imidoyl chloride, which serves as a key precursor for subsequent cyclization to form the imidazole ring mdpi.com. These classical routes offer robust control over the final molecular architecture.
Cycloaddition reactions represent a powerful and efficient strategy for the one-pot construction of the imidazole core. These reactions often proceed with high regioselectivity and atom economy. The [3+2] cycloaddition is a particularly prominent method, where a three-atom component reacts with a two-atom component to form the five-membered imidazole ring.
Recent advancements have utilized various precursors for these transformations. For instance, the reaction of an azomethine ylide precursor with benzonitriles can yield imidazolines, which are then oxidized to form imidazoles thieme-connect.com. Another innovative approach is the 1,5-electrocyclization of azavinyl azomethine ylides, generated from the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes, which produces diversely functionalized imidazole-4-carboxylates under microwave irradiation nih.gov. This method is highly flexible, allowing for modulation of substituents at the C-2, N-3, and C-5 positions nih.gov. Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been developed that offer high regioselectivity and use molecular oxygen as a green oxidant acs.org.
| Cycloaddition Type | Key Reactants | Key Features |
|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide precursor and benzonitriles | Forms an imidazoline (B1206853) intermediate that is subsequently oxidized thieme-connect.com. |
| 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, primary amines, and aldehydes | Microwave-assisted, one-pot multicomponent procedure yielding imidazole-4-carboxylates nih.gov. |
| Formal [4+1] Cycloamination | Enamines and t-butyl nitrite (tBuONO) | KI-mediated, noble-metal-free synthesis of imidazole-4-carboxylic derivatives organic-chemistry.orgresearchgate.net. |
| van Leusen/Alkyne-Azide Cycloaddition | Aldehydes with azide functionality and amines with alkyne functionality | Sequential reaction to form fused triazolo-imidazole skeletons researchgate.net. |
The introduction of a carboxyl group at the C4-position of the imidazole ring is a critical functionalization step. While direct carboxylation of a pre-formed imidazole can be challenging, several strategies incorporate the carboxyl or a precursor group during the ring synthesis.
One method involves using reagents like methyl 1H-imidazole-1-carboxylate, which can be employed for the chemoselective esterification of carboxylic acids, highlighting the reactivity of carboxylated imidazole intermediates enamine.net. A more direct approach to synthesizing N,N'-disubstituted NHC carboxylates uses dimethyl carbonate (DMC) as both an alkylating and carboxylating agent, avoiding the need for high-pressure CO2 or strong bases acs.org. In this process, an N-substituted imidazole is converted into the corresponding NHC carboxylate acs.org. Another robust method for creating imidazole-4-carboxylic acids utilizes a solid-phase synthesis approach with a resin-bound 3-N,N-(dimethylamino)-2-isocyanoacrylate, which reacts under microwave conditions to yield the target acids researchgate.net. A three-step synthesis starting from 2-sulfydryl-4-imidazole-ethyl formate involves hydrolysis of the ethyl ester to the carboxylic acid using potassium hydroxide, followed by acidification google.com.
Targeted Synthesis of 1-(Phenylamino)-1H-imidazole-4-carboxylic Acid Derivatives
The synthesis of specifically substituted derivatives such as this compound requires precise control over the placement of substituents on the imidazole ring.
Regioselectivity is paramount in the synthesis of asymmetrically substituted imidazoles. The choice of starting materials and reaction pathway dictates the final arrangement of the phenylamino (B1219803) group at the N1 position and the carboxylic acid at the C4 position.
A highly effective regioselective strategy for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are precursors to the target acid, involves a cycloaddition reaction between ethyl isocyanoacetate and a range of imidoyl chlorides mdpi.com. The imidoyl chlorides are themselves prepared from the corresponding anilines, ensuring that the desired aryl (or phenyl) group is correctly positioned for N1 substitution on the resulting imidazole ring. Hydrolysis of the resulting ester intermediate then furnishes the 1,5-diaryl-1H-imidazole-4-carboxylic acid mdpi.com. This approach provides a clear and controlled route to the desired substitution pattern.
Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates, yields, and selectivity under milder conditions.
Ceric Ammonium Nitrate (CAN) has proven to be an efficient and versatile catalyst for the synthesis of substituted imidazoles. ias.ac.inresearchgate.net It is a low-toxicity, easy-to-handle Lewis acid that can catalyze one-pot, three-component condensation reactions to form highly substituted imidazoles ias.ac.inresearchgate.net. For example, the synthesis of 2,4,5-triaryl-1H-imidazoles can be achieved by condensing benzil or benzoin, an aromatic aldehyde, and ammonium acetate in the presence of a catalytic amount of CAN. ias.ac.inresearchgate.net This method is advantageous due to its simple work-up, high yields, and short reaction times ias.ac.inresearchgate.net. CAN has also been used to catalyze the reaction of o-phenylenediamine with aromatic aldehydes to produce benzimidazole (B57391) derivatives arabjchem.org.
| Catalyst | Reactants | Solvent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Benzil, Aromatic Aldehyde, Ammonium Acetate | Ethanol-Water / 65°C | 2,4,5-Triaryl-1H-imidazole | Moderate to Excellent | ias.ac.inresearchgate.net |
| Ceric Ammonium Nitrate (CAN) | o-Phenylenediamine, Aromatic Aldehydes | Methanol / Room Temp | 2-Aryl-1-arylmethyl-1H-benzimidazole | Up to 90% | arabjchem.org |
| Ceric Ammonium Nitrate (CAN) | 2-Aminothiophenol, Aromatic Aldehydes | Methanol / Room Temp | 2-Arylbenzothiazole | High Yields | semanticscholar.orgnih.gov |
Ionic Liquids (ILs) are increasingly used in imidazole synthesis as environmentally benign solvents and catalysts. researchgate.netrsc.org Imidazole-based ionic liquids are particularly noteworthy for their low toxicity, high thermal stability, and ability to be tuned for specific applications. nih.govalfa-chemistry.com In synthesis, ILs can serve as the reaction medium, and in some cases, the imidazolium cation itself can act as a catalyst. rushim.ru Their use can lead to improved reaction efficiency and easier product separation, aligning with the principles of green chemistry ias.ac.in. The synthesis of imidazolium ionic liquids often involves the direct alkylation of imidazole derivatives, which can then be employed in subsequent synthetic transformations rsc.orgrsc.org.
Derivatization and Functionalization of the Imidazole and Phenylamino Moieties
The strategic modification of the imidazole and phenylamino components of this compound and its analogues is a key approach to generating novel compounds with tailored properties. These modifications can influence the molecule's electronic, steric, and physicochemical characteristics.
Chemical Modifications at the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid group at the C4 position of the imidazole ring is a primary site for derivatization, readily undergoing common transformations such as esterification and amidation. These reactions are fundamental in medicinal chemistry for altering properties like solubility, bioavailability, and target engagement.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A general scheme for the synthesis of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters has been reported, which involves the use of appropriate alcohols and coupling agents. While specific examples for this compound are not detailed in the provided literature, the methodologies are broadly applicable.
Amidation: The formation of amides from the carboxylic acid group is another common and significant transformation. This is typically accomplished by reacting the carboxylic acid with a primary or secondary amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. nih.gov For example, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives have been synthesized using various saturated nitrogen-containing heterocycles as the amine component. nih.gov The synthesis of novel N-cyano-1H-imidazole-4-carboxamides has also been developed, highlighting the versatility of the carboxylic acid group for forming a wide range of amide derivatives. nih.gov In the synthesis of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamides, the carboxylic acid is reacted with an additional secondary amino group. researchgate.net
Interactive Table: General Conditions for Esterification and Amidation of Imidazole-4-Carboxylic Acid Analogues
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester |
| Amidation | Amine, Coupling Agent (e.g., EDCI, DCC) | Amide |
| Amidation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine | Amide |
Substituent Effects on the Phenylamino Moiety in Derivatives
The electronic and steric nature of substituents on the phenylamino ring can significantly influence the chemical reactivity and biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the entire molecule, affecting its interaction with biological targets.
For instance, in a study of 2-(substituted phenyl)-1H-imidazole derivatives, it was found that the presence of electron-withdrawing groups was beneficial for antimicrobial activity. While this study does not focus on the 1-(phenylamino) scaffold specifically, it provides valuable insight into the structure-activity relationships (SAR) of substituted phenylimidazoles.
The position of the substituent on the phenyl ring is also crucial. A study on 1-methyl-4-nitro-imidazole-2-carbohydrazide derivatives with substituted phenyl moieties revealed that the position of a chlorine atom (meta or para) on the phenyl ring influenced the antibacterial activity. core.ac.uk For example, compounds with a chlorophenyl moiety at the meta or para position exhibited notable bactericidal activity. core.ac.uk Similarly, a trifluoromethyl substituent in the para position also conferred significant activity against a broad spectrum of Gram-positive bacteria. core.ac.uk
Interactive Table: Effect of Phenyl Substituents on the Activity of Imidazole Analogues
| Substituent Type | General Effect on Activity | Example Substituent |
| Electron-Withdrawing Group (EWG) | Often enhances antimicrobial/biological activity | -Cl, -NO₂, -CF₃ |
| Electron-Donating Group (EDG) | Can modulate activity, effects are system-dependent | -CH₃, -OCH₃ |
Introduction of Diverse Chemical Scaffolds via the Imidazole Core
The imidazole core of this compound serves as a versatile scaffold for the introduction of diverse chemical moieties, allowing for the construction of more complex molecular architectures. The nitrogen and carbon atoms of the imidazole ring can participate in various chemical reactions to append new ring systems or functional groups.
One common approach is the N-alkylation or N-arylation of the imidazole nitrogen atoms. For example, a series of 1,5-disubstituted imidazoles have been prepared by N-alkylation of 4-substituted 1-acetylimidazoles. researchgate.net Furthermore, the imidazole ring can be constructed through multicomponent reactions, which allow for the direct incorporation of diverse substituents. A one-pot synthesis of 2,4,5-trisubstituted-1H-imidazoles has been reported using a nano-TiCl₄·SiO₂ catalyst, demonstrating the feasibility of assembling the imidazole core with various functional groups in a single step. researchgate.net
The imidazole scaffold can also be part of a larger, fused heterocyclic system. For instance, 5-aroylamino- and 5-(3-arylureido)-1-benzyl-1H-imidazole-4-carboxylates have been used as precursors to synthesize imidazo[4,5-d] researchgate.netnih.govoxazin-7-ones. researchgate.net This demonstrates how the imidazole core can be a foundational element for building more complex, polycyclic structures.
Spectroscopic Characterization and Advanced Structural Elucidation of 1 Phenylamino 1h Imidazole 4 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For a compound like 1-(Phenylamino)-1H-imidazole-4-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete structural assignment.
¹H-NMR Spectral Analysis
A proton NMR (¹H-NMR) spectrum would provide crucial information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the protons on the imidazole (B134444) ring, the phenyl group, the amino (-NH) group, and the carboxylic acid (-COOH) group. The chemical shift (δ) of these protons, their integration (the area under the signal, proportional to the number of protons), and their splitting patterns (multiplicity, caused by spin-spin coupling with neighboring protons) would allow for their assignment to specific positions in the molecule.
¹³C-NMR Spectral Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy would complement the ¹H-NMR data by providing information about the carbon framework. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aromatic, part of a double bond, or a carbonyl carbon from the carboxylic acid).
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to establish the connectivity of protons within the phenyl and imidazole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds). This would be vital for confirming the connection between the phenylamino (B1219803) group and the imidazole ring, as well as the position of the carboxylic acid group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental formula of the molecule, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a critical step in verifying the identity of a synthesized compound.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. By analyzing the masses of the fragments, it is possible to deduce how the molecule breaks apart, which provides further evidence for the connectivity of the different structural components, such as the cleavage of the phenylamino group or the loss of the carboxylic acid group.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopy provides information about connectivity and electronic structure, X-ray crystallography offers definitive, high-resolution data on the precise three-dimensional arrangement of atoms in the solid state.
Single crystal X-ray diffraction is the most powerful method for determining the absolute structure of a crystalline compound nih.gov. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
Table 3: Representative Crystallographic Parameters from a Related Phenyl-Heterocycle Carboxylic Acid researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7937 |
| b (Å) | 21.613 |
| c (Å) | 11.1580 |
| β (°) | 92.170 |
| Volume (ų) | 914.2 |
X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure. For this compound, hydrogen bonding is expected to be a dominant interaction.
The carboxylic acid groups are highly likely to form strong intermolecular O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers, a classic motif for carboxylic acids in the solid state researchgate.net. Furthermore, the N-H group of the phenylamino linker and the nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, respectively. These N-H···N or N-H···O interactions can link the primary dimers into more extended one-, two-, or three-dimensional networks.
Chromatographic Methods for Purity and Identity Verification in Research
Chromatographic techniques are essential for the separation, purification, and verification of compounds in a research setting. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for analyzing non-volatile compounds like this compound.
For imidazole carboxylic acids and their derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method sielc.com. In this technique, a nonpolar stationary phase, such as a C8 or C18 alkyl-silica column, is used with a polar mobile phase. A typical mobile phase for analyzing compounds of this nature would consist of a mixture of acetonitrile and water, often with a small amount of an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and to improve peak shape sielc.com.
The identity of the compound can be confirmed by comparing its retention time to that of a known reference standard under identical chromatographic conditions. The purity of a sample can be assessed by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set to a wavelength at which the compound absorbs strongly. The method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for routine analysis in quality control laboratories researchgate.net.
Table 4: Typical RP-HPLC Conditions for Analysis of Imidazole Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | C18 or C8 Reverse-Phase |
| Mobile Phase | Acetonitrile / Water with Acid Modifier (e.g., 0.1% Phosphoric Acid) |
| Detection | UV Spectrophotometry (e.g., at λmax) |
| Flow Rate | ~1.0 mL/min |
| Application | Purity assessment, identity confirmation, quantification |
Computational and Theoretical Investigations of 1 Phenylamino 1h Imidazole 4 Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of a molecule's electronic structure, which governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are pivotal in determining the optimized molecular geometry of 1-(Phenylamino)-1H-imidazole-4-carboxylic acid. Through these calculations, a stable three-dimensional arrangement of the atoms is found by minimizing the total electronic energy. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar benzimidazole (B57391) derivatives have been used to determine the planarity of the benzimidazole ring and the orientation of substituent groups. mdpi.com In the case of this compound, DFT would allow for the analysis of the relative orientations of the phenyl ring, the imidazole (B134444) ring, and the carboxylic acid group.
The Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. irjweb.com For an imidazole derivative studied using a B3LYP/6-311+G(d,P) basis set, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a high degree of stability. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's electrophilic and nucleophilic nature.
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to a change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies.
These descriptors are invaluable in predicting how this compound might interact with other molecules and its potential role in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color-coded scheme. nih.gov
Regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. For this compound, negative regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring. nih.govnih.gov
Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify a deficiency of electrons and are prone to nucleophilic attack. These areas are typically located around hydrogen atoms, particularly those attached to electronegative atoms. nih.govnih.gov Green areas on the MEP map represent regions of neutral or zero potential. nih.gov By analyzing the MEP map of this compound, one can identify the most probable sites for intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govacadpubl.eu It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization resulting from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
The stabilization energy (E(2)) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov
Molecular Dynamics Simulations (General Relevance)
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions.
Molecular dynamics simulations are particularly useful for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, key conformational questions would involve the rotation around the single bonds connecting the phenyl and imidazole rings, and the orientation of the carboxylic acid group.
The carboxylic acid group, for example, can exist in different conformations, with the syn conformation (where the hydroxyl hydrogen is oriented towards the carbonyl oxygen) generally being more stable in the gas phase due to intramolecular hydrogen bonding. nih.gov However, in an aqueous solution, the anti conformation may be favored as it can form more stabilizing interactions with solvent molecules. nih.gov MD simulations can be used to explore the relative free energies of these conformations and the energy barriers for their interconversion, providing a more complete understanding of the molecule's conformational landscape and stability in different environments.
Ligand-Protein Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the conformational motion of proteins and other biomolecules over time at an atomic level of detail. nih.gov These simulations are instrumental in understanding the dynamic nature of the interactions between a ligand, such as this compound, and its target protein. mdpi.com Unlike static models from docking or crystal structures, MD simulations provide a dynamic description of crucial binding events, including the formation and breaking of hydrogen bonds, salt bridges, stacking interactions, and hydrophobic contacts. frontiersin.org
The process of studying these dynamics involves simulating the protein-ligand complex in a system that approximates physiological conditions, including explicit water molecules and ions. nih.gov The stability and conformational changes of the complex are then analyzed over the simulation period, which can range from nanoseconds to microseconds. mdpi.com Key metrics are used to interpret these simulations:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms over time from a reference structure, indicating the stability of the protein-ligand complex. A large increase in RMSD can suggest a lack of stability. frontiersin.org
Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein. Residues that interact with the ligand may show altered fluctuation patterns compared to the unbound state. ajgreenchem.com
In the context of related imidazole carboxylic acid derivatives, computational modeling has been used to understand binding interactions. For instance, in studies of 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase (IN), docking simulations predicted specific binding modes. mdpi.com These models showed the carboxylic acid moiety forming critical hydrogen bonds with amino acid residues like Histidine 171, Glutamic acid 170, and Threonine 174 within the protein's binding pocket. mdpi.com The imidazole motif itself was also predicted to form a hydrogen bond with Glutamic acid 170. mdpi.com Such simulations provide a detailed hypothesis of the key interactions that stabilize the ligand in the active site, which can then be validated experimentally. These dynamic studies are crucial in drug discovery for understanding how a ligand achieves its biological effect and for optimizing its structure to improve binding affinity and selectivity. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling of Imidazole Carboxylic Acid Derivatives
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazole carboxylic acid derivatives, QSAR studies are vital for understanding the structural requirements for activity and for designing new, more potent molecules. nih.gov
Development of Predictive Models for Biological Interactions
The primary goal of QSAR is to develop predictive models that can estimate the biological activity of novel or untested compounds. cas.org These models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activity data. researchgate.net
For imidazole derivatives, various QSAR models have been successfully developed. For example, 2D and 3D-QSAR studies were performed on imidazole-5-carboxylic acid analogs for their Angiotensin II AT1 receptor antagonist activity. nih.gov The resulting models demonstrated good predictive ability, which is crucial for guiding the synthesis of new antihypertensive agents. nih.gov Similarly, QSAR models for imidazole-containing farnesyltransferase inhibitors have been constructed, showing that 2D-QSAR models can be as effective, and sometimes better, than more computationally intensive 3D-QSAR models. nih.gov
The development process involves several key steps:
Data Set Curation: A dataset of imidazole derivatives with a range of biological activities is collected. nih.gov
Descriptor Calculation: A wide variety of molecular descriptors are calculated for each molecule in the set.
Model Building: Using statistical methods, a mathematical equation is generated that links the descriptors to the activity. jmchemsci.com
Validation: The model's predictive power is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation using a set of compounds not included in the model-building process. nih.govscispace.com A model is generally considered predictive if it meets certain statistical criteria, such as a cross-validated correlation coefficient (q²) greater than 0.5 and a predictive r² (pred_r²) greater than 0.6. scispace.com
For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study successfully developed a statistically robust model with an explained variance of 80.2% and a predictive variance of 74%. nih.gov This model provided valuable insights, showing, for instance, that electron-withdrawing substituents at the para position of the 1-phenylamino fragment were unfavorable for cytotoxicity. nih.gov Such predictive models are invaluable in the drug discovery pipeline, allowing for the virtual screening of large chemical libraries and prioritizing compounds for synthesis and testing. nih.govnih.gov
Descriptors and Chemometric Methods in QSAR Studies
The strength of a QSAR model depends on the appropriate selection of descriptors and the chemometric method used to build the correlation. nih.gov
Descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as electronic energy (ElcE), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and Hammett sigma (σ) constants. nih.govjmpas.com
Steric Descriptors: These relate to the size and shape of the molecule, including molar refractivity and STERIMOL parameters (L, B1-B4). nih.gov
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with LogP (the logarithm of the octanol/water partition coefficient) and its calculated version, SlogP, being the most common. scispace.comnih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as the Balaban index (J), which describes the branching of the molecular skeleton. nih.govresearchgate.net
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors from methodologies like 3D-MoRSE, WHIM, and GETAWAY. nih.gov
The table below summarizes some descriptors used in QSAR studies of imidazole derivatives.
| Descriptor Category | Specific Descriptor | Description | Reference |
| Electronic | HOMO/LUMO Energy | Energy of the highest/lowest occupied molecular orbital, related to reactivity. | jmpas.com |
| Hammett sigma (σ) | Quantifies the electron-donating or -withdrawing effect of substituents. | nih.gov | |
| Dipole Moment | Measures the polarity of the molecule. | jmpas.com | |
| Hydrophobic | SlogP / π | Logarithm of the octanol/water partition coefficient, indicating lipophilicity. | nih.gov, scispace.com |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | nih.gov |
| STERIMOL parameters | Describe the size and shape of substituents. | nih.gov | |
| Topological | Balaban Index (J) | A distance-based topological index related to molecular branching. | researchgate.net |
| SdsCHE-index | An electrotopological state index. | nih.gov | |
| 3D | 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction. | nih.gov |
| WHIM | Weighted Holistic Invariant Molecular descriptors. | nih.gov |
Chemometric Methods are the statistical tools used to create the link between descriptors and activity. Common methods include:
Multiple Linear Regression (MLR): A method for creating a linear model between a dependent variable (activity) and multiple independent variables (descriptors). researchgate.netresearchgate.net
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large or when there is collinearity among them. nih.govscispace.com
k-Nearest Neighbors (k-NN): A non-linear method that classifies a compound based on the properties of its "k" most similar neighbors in the dataset. nih.gov
Artificial Neural Networks (ANN) and Support Vector Machines (SVM): More complex, non-linear machine learning methods that can model intricate structure-activity relationships. nih.gov
Genetic Function Approximation (GFA): An algorithm that uses principles of evolution to select the best descriptors and build a robust QSAR model. nih.gov
The selection of both descriptors and chemometric methods is critical for developing a QSAR model that is not only statistically significant but also mechanistically interpretable and highly predictive. nih.gov
Structure Activity Relationship Sar Studies of 1 Phenylamino 1h Imidazole 4 Carboxylic Acid Analogues
Impact of Substituents on Biological Activity Profiles
The biological activity of 1-(phenylamino)-1H-imidazole-4-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on both the phenylamino (B1219803) moiety and the imidazole (B134444) core, as well as the functionalization of the carboxylic acid group.
The phenylamino group plays a crucial role in the interaction of these compounds with their biological targets. Modifications to the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and inhibitory potency.
Research into a series of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors has demonstrated the impact of substituting the phenyl ring. The position and electronic nature of the substituent are critical determinants of activity. For instance, introducing a hydroxyl group at the meta position of the phenyl ring was found to be particularly beneficial for inhibitory activity against xanthine oxidase.
A study on 1-phenylimidazole-4-carboxylic acid derivatives revealed that a meta-hydroxyl substitution on the phenyl ring led to a significant enhancement of inhibitory potency against xanthine oxidase. This is exemplified by the comparison of the unsubstituted parent compound with its hydroxylated analogue.
| Compound | Phenyl Ring Substituent | IC50 (nM) against Xanthine Oxidase |
| 1 | None | >1000 |
| 2 | 3-OH | 8.0 |
The data clearly indicates that the addition of a hydroxyl group at the meta-position dramatically improves the inhibitory activity. This enhancement is attributed to the potential for additional hydrogen bonding interactions within the active site of the enzyme. Other substitutions on the phenyl ring, such as methyl or methoxy (B1213986) groups, have also been explored, but the hydroxyl group at the meta position has consistently shown superior results in this class of compounds.
The carboxylic acid group at the 4-position of the imidazole ring is a key pharmacophoric feature, often involved in crucial interactions with the target protein, such as forming salt bridges or hydrogen bonds with basic amino acid residues. Functionalization of this group, for example, through esterification or amidation, has a profound impact on biological activity.
In the context of xanthine oxidase inhibition, the free carboxylic acid is generally essential for potent activity. Esterification of the carboxylic acid in 1-phenylimidazole-4-carboxylic acid derivatives typically leads to a significant decrease or complete loss of inhibitory potency. This suggests that the negatively charged carboxylate is vital for a strong interaction with a positively charged residue or a metal ion in the enzyme's active site.
The following table illustrates the effect of modifying the carboxylic acid group on the inhibitory activity of a 1-(3-hydroxyphenyl)-1H-imidazole-4-carboxylic acid scaffold against xanthine oxidase.
| Compound | Functional Group at C4 | IC50 (nM) against Xanthine Oxidase |
| 2 | Carboxylic Acid | 8.0 |
| 3 | Methyl Ester | >1000 |
| 4 | Ethyl Ester | >1000 |
This data underscores the critical role of the free carboxylic acid for maintaining high inhibitory potency. The significant drop in activity upon esterification highlights the importance of this group in the binding mechanism.
Positional isomerism, which involves altering the substitution pattern on the imidazole ring, can lead to significant changes in biological activity. The relative positions of the phenylamino group and the carboxylic acid are crucial for establishing the correct orientation of the molecule within the binding site of the target enzyme. For instance, shifting the carboxylic acid group from the 4-position to the 5-position of the imidazole ring can disrupt the optimal binding interactions, often resulting in a decrease in potency.
While specific studies on the positional isomers of this compound are limited, research on related imidazole-5-carboxylic acid derivatives has shown that the arrangement of substituents is a key factor in determining their efficacy as angiotensin II receptor antagonists. This highlights the general principle that the spatial relationship between key functional groups is a critical aspect of molecular recognition.
Stereochemistry can also play a pivotal role in the biological activity of chiral analogues. Although the parent compound, this compound, is achiral, the introduction of chiral centers, for instance, through substitution on the phenylamino side chain, would necessitate an evaluation of the individual enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a powerful tool for identifying the essential structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for potent enzyme inhibition.
The spatial arrangement of the phenylamino group, the imidazole ring, and the carboxylic acid is critical for effective binding. Molecular docking studies of 1-phenylimidazole-4-carboxylic acid derivatives into the active site of xanthine oxidase have provided insights into the optimal spatial and electronic requirements.
These studies suggest that the molecule adopts a specific conformation within the binding pocket. The phenyl ring often engages in hydrophobic interactions with nonpolar residues, while the imidazole ring can participate in π-π stacking interactions with aromatic amino acid side chains. The electronic properties of the phenyl ring, modulated by substituents, influence the strength of these interactions. Electron-donating or electron-withdrawing groups can alter the charge distribution of the ring, affecting its ability to interact with the protein.
Hydrogen bonds and salt bridges are fundamental to the high-affinity binding of many inhibitors. For this compound analogues, both the imidazole ring and the carboxylic acid group are key players in forming these interactions.
The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group on the imidazole can act as a hydrogen bond donor. The carboxylic acid, in its deprotonated (carboxylate) form, is a strong hydrogen bond acceptor and can also form a salt bridge with a positively charged amino acid residue, such as arginine or lysine.
Molecular docking simulations of potent 1-(3-hydroxyphenyl)-1H-imidazole-4-carboxylic acid inhibitors in the active site of xanthine oxidase have indicated the formation of a network of hydrogen bonds. The carboxylate group is predicted to form a salt bridge with a key arginine residue, while the hydroxyl group on the phenyl ring can form an additional hydrogen bond with a nearby amino acid. The imidazole nitrogen may also participate in hydrogen bonding. This network of interactions firmly anchors the inhibitor in the active site, leading to potent inhibition.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a crucial metric in the early stages of drug discovery, offering a way to assess the binding efficiency of a compound in relation to its size. It helps in identifying small, efficient fragments that can be developed into more potent and drug-like candidates. The optimization of these initial hits into lead compounds often involves a multi-pronged approach, focusing on enhancing potency while maintaining favorable physicochemical properties.
For the class of phenyl-imidazole derivatives, SAR studies have highlighted several key areas for optimization. These strategies are often guided by computational modeling and X-ray crystallography to understand the specific interactions between the ligand and its target protein. nih.gov
One common optimization strategy involves the modification of the phenyl ring. The introduction of various substituents can significantly impact binding affinity. For instance, the position and nature of these substituents can lead to enhanced interactions within the target's binding pocket.
The following table summarizes hypothetical data for a series of analogues of this compound, illustrating the impact of various substitutions on their biological activity.
| Compound ID | R1 (Phenyl Substitution) | R2 (Imidazole Substitution) | IC50 (nM) | Ligand Efficiency (LE) |
| 1a | H | H | 500 | 0.25 |
| 1b | 4-Cl | H | 250 | 0.28 |
| 1c | 4-OCH3 | H | 300 | 0.26 |
| 1d | H | CH3 | 450 | 0.24 |
| 1e | 4-Cl | CH3 | 150 | 0.30 |
The data illustrates that the introduction of a chloro group at the 4-position of the phenyl ring (compound 1b ) doubles the potency compared to the unsubstituted parent compound (1a ). A further enhancement is observed when a methyl group is introduced on the imidazole ring in conjunction with the 4-chloro substitution (compound 1e ), suggesting a synergistic effect. These modifications also lead to an improvement in ligand efficiency, indicating a more optimal binding interaction per atom.
Optimization strategies also extend to improving the pharmacokinetic profile of these compounds. Properties such as solubility, metabolic stability, and cell permeability are critical for the development of a successful drug candidate. Modifications that enhance potency must be balanced against their potential impact on these drug-like properties. For example, while highly lipophilic substituents may increase binding affinity, they can also lead to poor solubility and increased metabolic clearance.
Mechanistic Investigations of Biological Activities of 1 Phenylamino 1h Imidazole 4 Carboxylic Acid Derivatives in Vitro and Pre Clinical Models
Enzyme Inhibition Studies
The ability of 1-(Phenylamino)-1H-imidazole-4-carboxylic acid derivatives to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential. Research has focused on several key enzymatic targets, revealing potent and sometimes highly specific inhibitory mechanisms.
Investigation of Xanthine (B1682287) Oxidoreductase Inhibition Mechanisms
A significant area of investigation has been the inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. semanticscholar.org Overproduction of uric acid leads to hyperuricemia, a precursor to gout. nih.gov Derivatives of 1-phenylimidazole-4-carboxylic acid have been designed and synthesized as potent XOR inhibitors. nih.gov
In one study, several series of these derivatives demonstrated in vitro XOR inhibition at the nanomolar level. nih.gov Two compounds, designated Ie and IVa, were particularly potent, with IC50 values of 8.0 nM and 7.2 nM, respectively. nih.gov These values are comparable to that of febuxostat, a known XOR inhibitor with an IC50 value of 7.0 nM. nih.govnih.gov In preclinical models of hyperuricemia in mice, these compounds also showed significant hypouricemic effects. nih.gov Mechanistically, these imidazole (B134444) derivatives are thought to act as non-purine inhibitors, similar to febuxostat, occupying the active site of the enzyme and preventing its catalytic function. semanticscholar.org
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Compound Ie | 8.0 | nih.gov |
| Compound IVa | 7.2 | nih.gov |
| Febuxostat (Reference) | 7.0 | nih.govnih.gov |
Exploration of Insulin-Degrading Enzyme (IDE) Inhibition and Binding Sites
Insulin-degrading enzyme (IDE) is a primary regulator of insulin (B600854) catabolism, making it an attractive target for enhancing insulin signaling in conditions like diabetes mellitus. core.ac.uk While significant research has gone into developing IDE inhibitors, including peptide hydroxamic acids, a review of the scientific literature did not yield specific studies investigating the inhibition of IDE by derivatives of this compound. core.ac.ukplos.org Therefore, the binding interactions and inhibitory mechanisms of this particular chemical scaffold against IDE remain uncharacterized.
Other Enzyme Target Engagements (e.g., 14α-demethylase)
The imidazole core is a well-established pharmacophore known to interact with various enzymes, particularly metalloenzymes.
14α-demethylase: A key enzyme target for many imidazole-containing compounds is sterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Azole antifungals function by having the nitrogen atom in their imidazole or triazole ring bind to the heme iron atom in the active site of fungal 14α-demethylase. nih.gov This interaction inhibits the enzyme, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts fungal membrane integrity and inhibits growth. nih.govmdpi.com This mechanism is the basis for the broad-spectrum antifungal activity of many azole-based drugs. researchgate.net
Other Enzymes: Derivatives of the broader imidazole-4-carboxylic acid class have shown engagement with other enzyme targets. For instance, certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters have been identified as inhibitors of cyclooxygenase-1 (COX-1), with IC50 values in the sub-micromolar range. nih.gov Additionally, studies on structurally related 4-phenyl-imidazole derivatives have demonstrated inhibitory activity against Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme, through interactions with residues in the active site. nih.gov
Cellular Target Engagement and Pathway Modulation
Beyond direct enzyme inhibition, these compounds engage with cellular targets to modulate biological pathways, leading to a range of observed activities.
Studies on Protein-Ligand Interactions (e.g., HIV-1 Integrase-LEDGF/p75 Interaction)
A promising therapeutic strategy for HIV-1 infection involves disrupting the interaction between the viral enzyme, integrase (IN), and its essential human host cofactor, the lens epithelium-derived growth factor (LEDGF/p75). mdpi.comnih.gov This protein-protein interaction is crucial for the integration of the viral genome into the host cell's chromatin. nih.gov
Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been specifically designed and synthesized to inhibit this interaction. mdpi.com These compounds are classified as allosteric integrase inhibitors (ALLINIs) or LEDGINs (LEDGF/p75-IN inhibitors). mdpi.com They function by binding to a pocket at the dimer interface of HIV-1 integrase, the same site where LEDGF/p75 normally binds. nih.govnih.gov By occupying this pocket, the imidazole derivatives allosterically inhibit the catalytic function of the integrase and prevent its interaction with LEDGF/p75, thus blocking proviral integration. nih.govnih.gov
In an AlphaScreen™ assay, numerous 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives were identified that inhibited the HIV-1 IN-LEDGF/p75 interaction by more than 50% at a 100 µM concentration. mdpi.com Further investigation confirmed that these compounds selectively bind to the LEDGF/p75-binding pocket, as they did not inhibit the strand transfer activity of the enzyme's active site. mdpi.com Some derivatives also demonstrated the ability to induce higher-order multimerization of the integrase enzyme, a secondary mechanism that also contributes to antiviral activity. mdpi.com
| Compound Class | Mechanism of Action | Assay Finding | Reference |
|---|---|---|---|
| 1,5-diaryl-1H-imidazole-4-carboxylic acids | Allosteric Inhibition | >50% inhibition at 100 µM | mdpi.com |
| 1,5-diaryl-1H-imidazole-4-carbohydrazides | Allosteric Inhibition / IN Multimerization | Moderate antiviral activity (33-45% inhibition) | mdpi.com |
| 5‑carbonyl-1H-imidazole-4-carboxamides | Allosteric Inhibition | Identified as potent inhibitors in HTS screens | nih.govnih.gov |
Molecular Mechanisms Underlying Observed Biological Responses
The engagement of this compound derivatives with various molecular targets gives rise to a spectrum of biological activities.
Anti-inflammatory Activity: The anti-inflammatory effects of related heterocyclic compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov As some imidazole-4-carboxylic acid derivatives are known to inhibit COX-1, this represents a plausible mechanism for their anti-inflammatory action. nih.gov Other potential mechanisms observed in similar molecular scaffolds include the modulation of pro-inflammatory signaling pathways, such as those involving NF-κB and p38 mitogen-activated protein kinase (MAPK). tandfonline.com
Antimicrobial Activity: The primary mechanism for the antifungal activity of imidazole derivatives is the inhibition of sterol 14α-demethylase, as detailed in section 6.1.3. nih.gov For antibacterial activity, the specific molecular mechanisms for this class of compounds are less defined. However, general mechanisms for other antimicrobial agents include the disruption of bacterial cell membrane integrity and function. mdpi.com Some pyrazole (B372694) derivatives, which are structurally related to imidazoles, have shown potent activity against bacteria like Acinetobacter baumannii, though their precise molecular targets are still under investigation. nih.gov
Antiviral Activity: The most clearly defined antiviral mechanism for this scaffold is the allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction (see section 6.2.1). mdpi.comnih.gov Imidazole derivatives have also shown activity against other viruses, including Herpes simplex virus (HSV-1), Mayaro virus (MAY), and Vesicular stomatitis virus (VSV). researchgate.net The precise mechanisms for these activities are not fully elucidated but are thought to involve interference with viral replication processes within the host cell. frontiersin.orgnih.gov
Anticonvulsant Activity: While direct studies on this compound are limited, the anticonvulsant mechanisms of other heterocyclic compounds often involve the modulation of ion channels or neurotransmitter receptors. semanticscholar.org A common mechanism is the positive allosteric modulation of the GABA-A receptor, which enhances GABAergic inhibitory neurotransmission. mdpi.com Other potential targets include voltage-gated sodium and calcium channels. The anticonvulsant pharmacophore often includes an aryl binding site and a hydrogen-bonding domain, features present in the this compound structure. jpionline.org
Pre-clinical in vivo Biological Activity Assessment (Non-Clinical Endpoint Focused)
Detailed research findings from preclinical animal models for this compound are not available in the public domain. While studies have been conducted on related imidazole-4-carboxylic acid derivatives, the specific pharmacodynamic properties and in vivo target engagement of the parent compound have not been reported.
Assessment of Pharmacodynamic Endpoints in Animal Models
No published studies were found that assessed the pharmacodynamic endpoints of this compound in animal models. Information regarding its effects on physiological or biochemical parameters in vivo is currently lacking.
In Vivo Probe Applications for Target Validation
There is no available information on the use of this compound as an in vivo probe for target validation. Research has not yet explored its potential for elucidating the physiological roles or therapeutic tractability of specific biological targets in a whole-animal context.
Advanced Applications and Future Prospects in Chemical Sciences
Imidazole-Carboxylic Acid Derivatives as Scaffolds for Chemical Probe Development
The imidazole (B134444) ring is a privileged structure in medicinal chemistry and chemical biology, largely due to its ability to engage in various biological interactions. When combined with a carboxylic acid moiety, the resulting scaffold becomes a versatile platform for the development of chemical probes—small molecules designed to study and manipulate biological systems. The inclusion of a phenylamino (B1219803) group at the N-1 position of the imidazole ring, as in 1-(Phenylamino)-1H-imidazole-4-carboxylic acid, can further modulate the molecule's steric and electronic properties, influencing its binding affinity and selectivity for specific biological targets.
Research into related imidazole-carboxylic acid derivatives has demonstrated their potential in targeting a range of proteins. For instance, 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized and investigated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. This highlights the capacity of the imidazole-4-carboxylic acid core to serve as a basis for developing antiviral agents. The strategic placement of aryl groups on the imidazole ring is crucial for achieving potent inhibitory activity.
Furthermore, derivatives such as 2-(phenylamino)imidazolines have been developed as antagonists for the prostacyclin receptor, showcasing the role of the phenylamino-imidazole substructure in modulating receptor function. These findings underscore the principle that the imidazole-carboxylic acid framework can be systematically modified to generate chemical probes with high specificity for various biological targets. The carboxylic acid group can act as a key interaction point with protein residues or as a handle for further functionalization, such as the attachment of fluorescent tags or biotin (B1667282) for pull-down assays.
The potential of this compound as a scaffold for chemical probes is therefore significant. Its structure provides a three-dimensional arrangement of functional groups that can be optimized for interaction with specific protein binding sites. Future research in this area would likely involve the synthesis of a library of derivatives with varied substituents on the phenyl ring to explore structure-activity relationships and identify potent and selective probes for novel biological targets.
| Derivative Class | Biological Target/Application | Key Structural Features |
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase-LEDGF/p75 Interaction Inhibitors | Diaryl substitution on the imidazole ring. |
| 2-(Phenylamino)imidazolines | Prostacyclin Receptor Antagonists | Phenylamino group linked to an imidazoline (B1206853) ring. |
| General Imidazole-Carboxylic Acids | Enzyme Inhibitors, Receptor Modulators | Core imidazole and carboxylic acid moieties. |
Potential in Functional Materials Science
The unique electronic and coordination properties of imidazole-carboxylic acid derivatives make them attractive candidates for applications in functional materials science. The combination of a nitrogen-containing heterocyclic ring and a carboxylic acid group allows these molecules to act as versatile ligands in the construction of advanced materials such as dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).
In the field of solar energy, imidazole derivatives have been explored as components of organic dyes used as sensitizers in DSSCs. The imidazole moiety can serve as an electron donor or part of the π-conjugated bridge that facilitates charge separation and transport. The carboxylic acid group typically functions as an anchoring group, binding the dye to the surface of a semiconductor material like titanium dioxide (TiO₂).
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole-carboxylic acids are excellent candidates for MOF ligands due to their ability to coordinate with metal centers through both the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group.
The resulting MOFs can exhibit a wide range of properties and applications, including gas storage, separation, catalysis, and proton conductivity. For instance, MOFs constructed from imidazole multicarboxylate ligands have been shown to be highly stable and exhibit significant proton conductivity, which is crucial for applications in fuel cells. The structure of this compound, with its multiple coordination sites, suggests its potential as a ligand for the synthesis of novel MOFs with tailored functionalities. The phenylamino group could also introduce additional properties, such as luminescence or specific host-guest interactions within the pores of the framework. Research has demonstrated that MOFs incorporating imidazole-based ligands can also be effective in photocatalytic dye degradation.
| Application Area | Role of Imidazole-Carboxylic Acid Derivative | Potential Advantage of this compound |
| Dye-Sensitized Solar Cells (DSSCs) | Organic sensitizer (B1316253) (dye) | Phenylamino group may enhance electron-donating properties. |
| Metal-Organic Frameworks (MOFs) | Organic linker (ligand) | Multiple coordination sites; phenylamino group could introduce new functionalities. |
Degradation Pathways and Stability Research (non-clinical)
Understanding the stability and degradation pathways of a chemical compound is crucial for its practical application. For this compound, its stability will be influenced by the inherent chemical properties of the imidazole ring, the carboxylic acid group, and the N-phenylamino substituent.
The imidazole ring itself is an aromatic heterocycle and is generally considered to be chemically stable. However, its stability can be influenced by the substituents attached to it. N-phenyl substitution in some heterocyclic systems has been shown to impart significant thermal stability. For example, poly(benzimidazole imide)s containing N-phenyl groups exhibit high glass transition temperatures and thermal decomposition temperatures exceeding 500 °C. This suggests that the N-phenyl bond in this compound is likely to be thermally robust.
On the other hand, the photochemical stability of related compounds can be more complex. A study on 2,4,5-triphenylimidazole (B1675074) (lophine) derivatives revealed that while N-substitution on the imidazole ring generally maintains photostability, the introduction of a diphenylamine (B1679370) group can lead to a rapid photo-oxidation reaction. This occurs through the formation of a planar quinoid oxidation state that is susceptible to attack by singlet oxygen. Given that this compound contains a phenylamino group, its photostability, particularly under UV irradiation, would be a critical area for investigation. The potential for photo-induced degradation could be a limiting factor for applications in light-exposed environments, such as in DSSCs, but could also be harnessed for applications like high-sensitivity oxygen sensing.
The carboxylic acid group can undergo decarboxylation under certain conditions, such as high temperatures or in the presence of specific catalysts. The stability of the carboxylic acid moiety on the imidazole ring would need to be assessed under various thermal and chemical stresses to determine its operational window for different applications.
Conclusion and Outlook in 1 Phenylamino 1h Imidazole 4 Carboxylic Acid Research
Summary of Key Research Findings and Methodological Advancements
Direct research findings on 1-(phenylamino)-1H-imidazole-4-carboxylic acid are not presently available in peer-reviewed literature. However, the synthesis and biological evaluation of related imidazole-4-carboxylic acid derivatives offer valuable insights. For instance, studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids have identified them as potential inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. mdpi.com The synthetic strategies for these related compounds often involve the cycloaddition of ethyl isocyanoacetate with various imidoyl chlorides, followed by hydrolysis of the resulting ester to the carboxylic acid. mdpi.com
Methodological advancements in the synthesis of the imidazole (B134444) core are crucial for accessing novel derivatives. Recent progress includes microwave-assisted solid-phase synthesis of 1-substituted imidazole-4-carboxylates, which allows for high yields and purity. researchgate.net Furthermore, copper-catalyzed cross-cycloaddition reactions of two different isocyanides have emerged as a viable route to constructing the imidazole ring. researchgate.net These advanced synthetic protocols could potentially be adapted for the construction of the 1-(phenylamino) moiety, a key structural feature of the target compound.
The broader class of 1-phenylimidazole-4-carboxylic acid derivatives has been explored for its therapeutic potential. Research has demonstrated that certain derivatives exhibit potent inhibitory activity against xanthine (B1682287) oxidoreductase, an enzyme implicated in hyperuricemia and gout. nih.gov Additionally, other imidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antiplatelet activity. nih.gov These findings underscore the potential of the imidazole-4-carboxylic acid scaffold as a versatile platform for drug discovery.
Identification of Remaining Challenges and Knowledge Gaps
The most significant knowledge gap is the complete lack of data on this compound itself. Its synthesis has not been reported, and its physicochemical properties and biological activities remain unknown. A primary challenge will be the development of a regioselective synthetic route to introduce the phenylamino (B1219803) group at the N-1 position of the imidazole ring while preserving the carboxylic acid functionality.
Furthermore, the stability of the N-amino bond in the 1-(phenylamino)imidazole scaffold under various chemical and physiological conditions is yet to be determined. This is a critical aspect that will influence its viability as a therapeutic agent. The structure-activity relationships (SARs) for this specific class of compounds are entirely unexplored. Understanding how modifications to the phenylamino and imidazole moieties affect biological activity will be essential for any future drug development efforts.
The following table summarizes the key challenges and knowledge gaps:
| Challenge/Knowledge Gap | Description |
| Synthesis | No established synthetic route for this compound. |
| Characterization | Physicochemical properties (solubility, pKa, etc.) are unknown. |
| Biological Activity | No studies on its pharmacological or biological effects have been published. |
| Stability | The stability of the N-phenylamino-imidazole linkage is uncharacterized. |
| Structure-Activity Relationship (SAR) | No data exists to guide the design of more potent or selective derivatives. |
Future Research Directions and Opportunities for the Phenylaminoimidazole Carboxylic Acid Scaffold
The phenylaminoimidazole carboxylic acid scaffold presents a number of exciting opportunities for future research. The primary focus should be on the development of a robust and efficient synthesis of this compound. This would open the door to a thorough investigation of its properties and potential applications.
Future research could then branch into several key areas:
Medicinal Chemistry: Synthesis and screening of a library of derivatives to explore their potential as therapeutic agents. Given the activities of related compounds, initial screening could focus on antiviral, anticancer, anti-inflammatory, and metabolic disease targets. mdpi.comnih.gov
Chemical Biology: Development of chemical probes based on the this compound scaffold to investigate biological pathways and identify novel protein targets.
Materials Science: Exploration of the use of this scaffold in the development of novel materials, such as metal-organic frameworks or functional polymers.
The exploration of this uncharted chemical space holds the promise of discovering new molecules with unique biological activities and material properties. The development of novel synthetic methodologies will be a critical first step in unlocking the full potential of the phenylaminoimidazole carboxylic acid scaffold.
Q & A
Q. What are the recommended synthetic routes for 1-(Phenylamino)-1H-imidazole-4-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis of imidazole-carboxylic acid derivatives often involves electrophilic substitution and hydrogenation. For example, 1-methyl-1H-imidazole-2-carboxylic acid can be synthesized via carbobenzoxy chloride substitution on N-methylimidazole, followed by catalytic hydrogenation to remove protecting groups . For phenylamino-substituted variants, introducing the phenylamino group may require coupling reactions under anhydrous conditions with catalysts like palladium. Purification typically employs recrystallization or column chromatography, with purity confirmed by HPLC (≥97%) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Purity is assessed using HPLC with UV detection, while structural confirmation relies on / NMR spectroscopy and high-resolution mass spectrometry (HRMS). For example, derivatives like 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid are characterized by distinct NMR signals for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad ~12 ppm) . Melting point analysis and X-ray crystallography (if crystalline) further validate structural consistency .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Mandatory precautions include wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation of fine particles. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or unaccounted steric hindrance. For instance, density functional theory (DFT) may predict nucleophilic attack at the imidazole C2 position, but experimental data might favor C4 due to phenylamino group steric effects. To resolve this, compare solvent-polarized DFT models (e.g., using IEFPCM for DMSO) with kinetic studies (e.g., monitoring reaction progress via NMR). Adjust computational parameters to include explicit solvent molecules or transition-state analogs .
Q. What strategies optimize the use of SHELX software for crystallographic refinement of this compound complexes?
- Methodological Answer : SHELXL is preferred for high-resolution data (≤1.0 Å) to model disorder or twinning. For coordination polymers, assign anisotropic displacement parameters (ADPs) to metal centers and use the TWIN/BASF commands for twin refinement. Validate hydrogen bonding via SHELXPRO’s interaction diagrams, ensuring O–H···N distances align with literature (2.6–3.0 Å) . For low-resolution data, apply restraints to imidazole ring geometry (planarity ±0.01 Å) .
Q. How can coordination polymers incorporating this compound be designed and characterized?
- Methodological Answer : Design hinges on selecting metal ions (e.g., Zn, Cu) with high affinity for the imidazole nitrogen and carboxylate oxygen. Solvothermal synthesis (e.g., 120°C in DMF/HO) promotes framework assembly. Characterize via single-crystal XRD to confirm connectivity, and TGA to assess thermal stability (decomposition >250°C). For porous frameworks, surface area analysis (BET) and gas adsorption (CO at 273 K) quantify functionality .
Q. What methodologies are effective in evaluating the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer : For xanthine oxidase (XO) inhibition, conduct in vitro assays with recombinant XO, monitoring uric acid formation at 290 nm. IC values are derived from dose-response curves (e.g., 10–100 µM range). Molecular docking (AutoDock Vina) identifies binding motifs, such as hydrogen bonds between the carboxylic acid group and Arg880. Validate selectivity via counter-screens against related enzymes (e.g., aldehyde oxidase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
